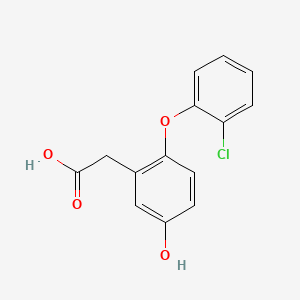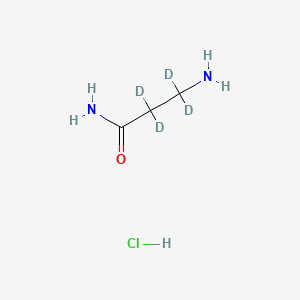
Axl-IN-12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Axl-IN-12 is a potent and selective inhibitor of the AXL receptor tyrosine kinase, which is part of the TAM (TYRO3, AXL, and MERTK) family. AXL is implicated in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Overexpression of AXL is associated with cancer progression, metastasis, and resistance to therapy .
Preparation Methods
The synthesis of Axl-IN-12 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity .
Chemical Reactions Analysis
Axl-IN-12 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to convert specific functional groups to more reactive forms.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, leading to the formation of new derivatives.
Major Products: The primary products formed from these reactions are modified versions of this compound with altered pharmacokinetic and pharmacodynamic properties
Scientific Research Applications
Axl-IN-12 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of AXL kinase activity.
Biology: Helps in understanding the role of AXL in cellular processes such as migration, invasion, and immune evasion.
Medicine: Investigated for its potential in treating cancers that exhibit high AXL expression, including non-small cell lung cancer and breast cancer.
Mechanism of Action
Axl-IN-12 exerts its effects by binding to the AXL receptor tyrosine kinase, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition disrupts processes such as epithelial-mesenchymal transition, angiogenesis, and immune evasion, ultimately reducing tumor growth and metastasis .
Comparison with Similar Compounds
Axl-IN-12 is compared with other AXL inhibitors such as sitravatinib, bemcentinib, and dubermatinib. While all these compounds target the AXL receptor, this compound is noted for its high selectivity and potency. Unlike some other inhibitors, this compound shows minimal off-target effects on related kinases such as MERTK and TYRO3, making it a more precise therapeutic option .
Similar Compounds
Sitravatinib: A multi-kinase inhibitor targeting AXL, VEGFR, and MET.
Bemcentinib: A selective AXL inhibitor with applications in cancer therapy.
Dubermatinib: Another AXL inhibitor with a broader kinase inhibition profile
Properties
Molecular Formula |
C30H30N8O3 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
N-[4-(4-amino-7-piperidin-4-ylpyrrolo[2,1-f][1,2,4]triazin-5-yl)phenyl]-2-oxo-1-phenyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxamide |
InChI |
InChI=1S/C30H30N8O3/c31-28-27-23(16-24(37(27)34-18-33-28)20-10-12-32-13-11-20)19-6-8-21(9-7-19)35-29(39)26-25-17-41-15-14-36(25)38(30(26)40)22-4-2-1-3-5-22/h1-9,16,18,20,32H,10-15,17H2,(H,35,39)(H2,31,33,34) |
InChI Key |
JENHOLTZFTZYPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=C3N2N=CN=C3N)C4=CC=C(C=C4)NC(=O)C5=C6COCCN6N(C5=O)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-N-[(1S)-1-[1-[2-[4-[2-[6-tert-butylsulfonyl-4-[(4,5-dimethyl-1H-pyrazol-3-yl)amino]quinazolin-7-yl]oxyethyl]piperazin-1-yl]pyrimidine-5-carbonyl]piperidin-4-yl]-2-[(2S)-2-[4-(4-fluorobenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]-2-(methylamino)propanamide](/img/structure/B12403527.png)
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
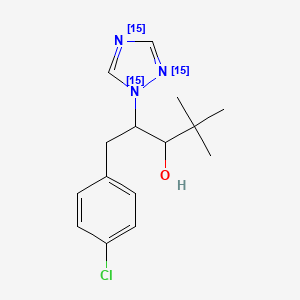

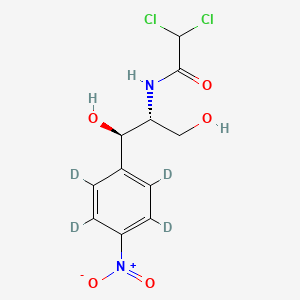
![9-[(2R,3S,5R)-3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12403558.png)

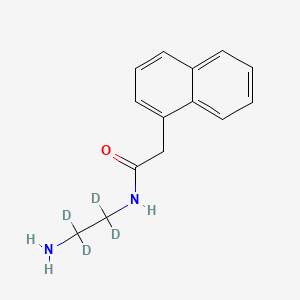
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
